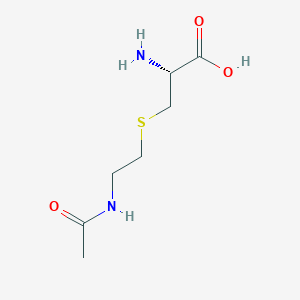
(2R)-3-(2-acetamidoethylsulfanyl)-2-aminopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3-(2-acetamidoethylsulfanyl)-2-aminopropanoic acid is a synthetic amino acid derivative characterized by the presence of an acetamidoethylsulfanyl group attached to the second carbon of the aminopropanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-(2-acetamidoethylsulfanyl)-2-aminopropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-cysteine and acetamidoethyl bromide.
Protection of Amino Group: The amino group of L-cysteine is protected using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.
Thioether Formation: The protected L-cysteine is then reacted with acetamidoethyl bromide to form the thioether linkage.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The thioether group in this compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol derivative.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2R)-3-(2-acetamidoethylsulfanyl)-2-aminopropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in protein modification and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (2R)-3-(2-acetamidoethylsulfanyl)-2-aminopropanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially modifying their activity.
Pathways Involved: It may influence pathways related to oxidative stress and redox regulation, thereby exerting its effects.
類似化合物との比較
L-cysteine: A naturally occurring amino acid with a thiol group.
N-acetylcysteine: A derivative of L-cysteine with an acetyl group attached to the amino group.
S-ethylcysteine: A synthetic derivative with an ethyl group attached to the sulfur atom.
Uniqueness:
Thioether Linkage: The presence of the acetamidoethylsulfanyl group distinguishes (2R)-3-(2-acetamidoethylsulfanyl)-2-aminopropanoic acid from other similar compounds.
特性
CAS番号 |
20662-33-3 |
|---|---|
分子式 |
C7H14N2O3S |
分子量 |
206.27 g/mol |
IUPAC名 |
(2R)-3-(2-acetamidoethylsulfanyl)-2-aminopropanoic acid |
InChI |
InChI=1S/C7H14N2O3S/c1-5(10)9-2-3-13-4-6(8)7(11)12/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1 |
InChIキー |
NTYDEVWJGFRRKF-LURJTMIESA-N |
異性体SMILES |
CC(=O)NCCSC[C@@H](C(=O)O)N |
SMILES |
CC(=O)NCCSCC(C(=O)O)N |
正規SMILES |
CC(=O)NCCSCC(C(=O)O)N |
同義語 |
ENATL epsilon-N-acetylthialysine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-[(9R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1200058.png)
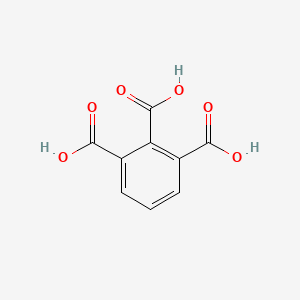
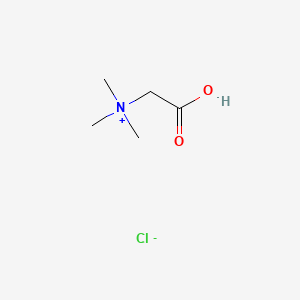


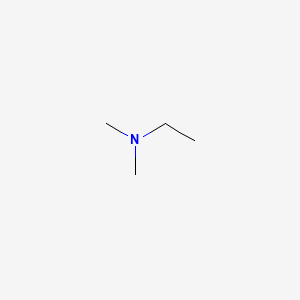
![8-(Phenylamino)-5-[[4-[(5-sulpho-1-naphthyl)azo]-1-naphthyl]azo]naphthalene-1-sulphonic acid](/img/structure/B1200069.png)
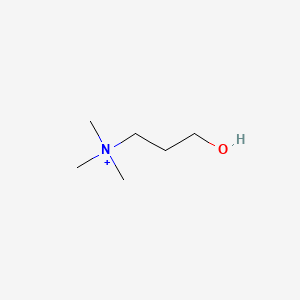

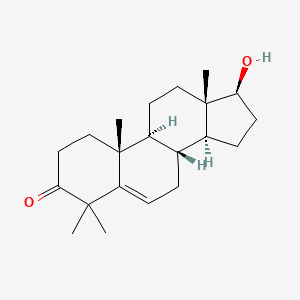
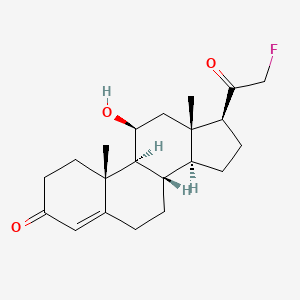
![6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1200077.png)

